

# Case studies of successful ADCs using the Val-Cit linker

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Compound of Interest		
Compound Name:	Fmoc-D-Val-Cit-PAB	
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# The Role and Mechanism of the Val-Cit Linker in ADCs

Antibody-Drug Conjugates are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is a critical component that influences the ADC's stability, efficacy, and safety profile.

The Val-Cit dipeptide linker is the most widely used protease-cleavable linker in clinically approved and investigational ADCs.[1][2] Its design is based on its susceptibility to cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][3] This ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and releases its potent payload primarily within the target cancer cell.[4]

The mechanism of action for a typical Val-Cit ADC, such as those using a Val-Cit-PABC (p-aminobenzylcarbamate) construct, involves several key steps:

- Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis, into an endosome.
- Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of proteases like cathepsin B.

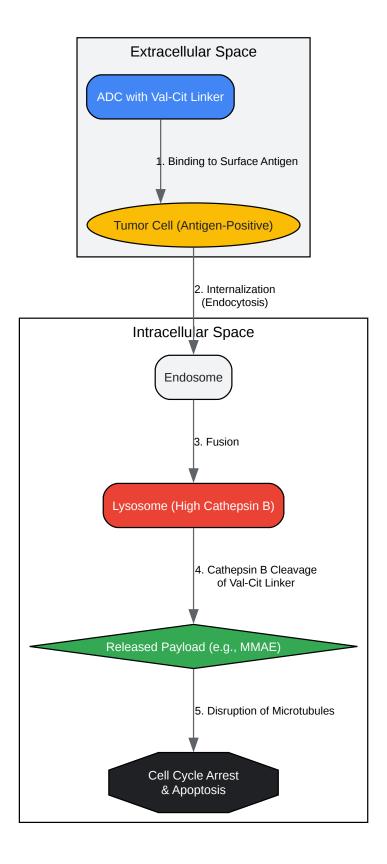




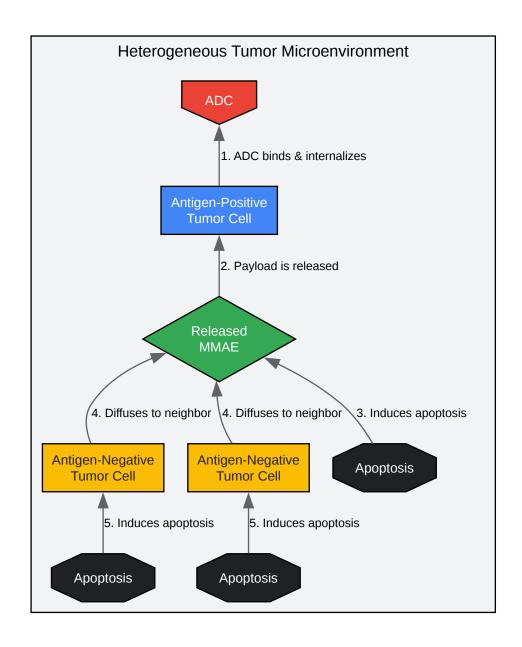


- Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.
- Payload Release: The cleavage of the dipeptide initiates a self-immolative cascade of the PABC spacer, leading to the release of the active cytotoxic payload (e.g., MMAE) into the cytoplasm of the cancer cell.
- Induction of Apoptosis: The released payload then exerts its cytotoxic effect. For instance, Monomethyl Auristatin E (MMAE), a common payload, disrupts the microtubule network, leading to cell cycle arrest and apoptosis.



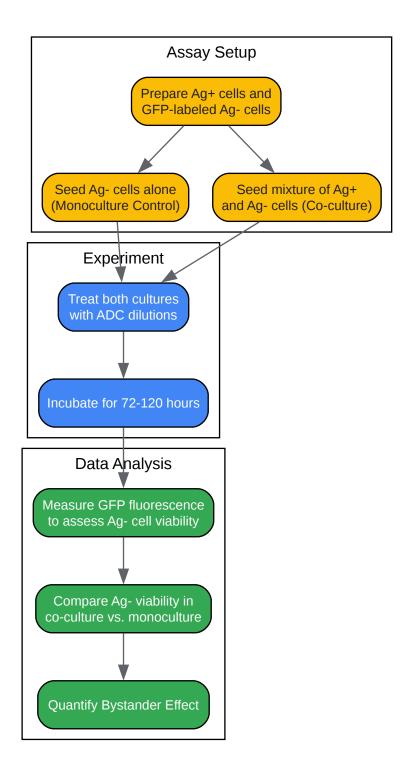




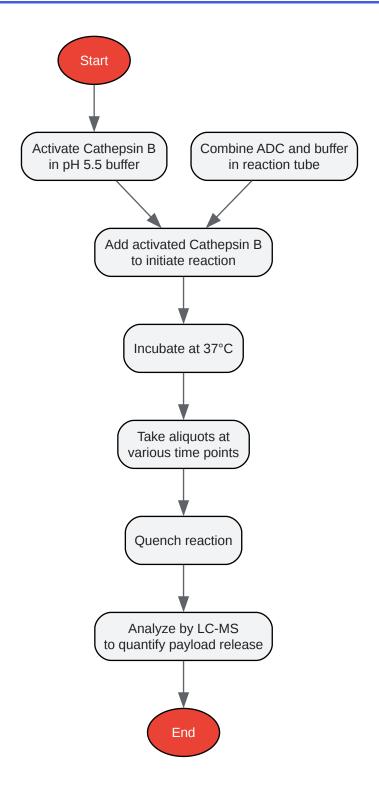












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## References

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